S-Hydroxycysteine

Catalog No.
S3342386
CAS No.
5722-80-5
M.F
C3H7NO3S
M. Wt
137.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Hydroxycysteine

CAS Number

5722-80-5

Product Name

S-Hydroxycysteine

IUPAC Name

2-amino-3-hydroxysulfanylpropanoic acid

Molecular Formula

C3H7NO3S

Molecular Weight

137.16 g/mol

InChI

InChI=1S/C3H7NO3S/c4-2(1-8-7)3(5)6/h2,7H,1,4H2,(H,5,6)

InChI Key

FXIRVRPOOYSARH-UHFFFAOYSA-N

SMILES

C(C(C(=O)O)N)SO

Synonyms

Cys-SOH, Cys-sulfenic acid, cysteine-sulfenic acid, cysteinesulfenic acid, cysteinesulfenic acid, (D)-isomer, cysteinesulfenic acid, (L)-isomer

Canonical SMILES

C(C(C(=O)O)N)SO

Isomeric SMILES

C([C@@H](C(=O)O)N)SO

Description

The exact mass of the compound S-Hydroxycysteine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfenic Acids - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Interactions with Proteins

SHC can interact with specific proteins, potentially influencing their function. Research suggests it might bind to:

  • Subtilisin BPN': A protease enzyme. Studies indicate SHC may inhibit its activity [].
  • Glutathione S-transferases (GSTs): Enzymes involved in detoxification. SHC's interaction with GST A1 and GST p is being investigated for its role in cellular processes [].
  • Myelin P2 protein: A component of the myelin sheath that protects nerve fibers. The nature of the interaction between SHC and this protein is yet to be fully understood [].
  • Complement C3: A protein involved in the immune system. The impact of SHC on C3 function requires further research [].

S-Hydroxycysteine is a derivative of the amino acid cysteine, characterized by the presence of a hydroxyl group attached to the sulfur atom. This compound belongs to the class of alpha amino acids and derivatives, where the amino group is bonded to the carbon atom immediately adjacent to the carboxylate group (the alpha carbon) . The molecular formula for S-Hydroxycysteine is C3H7NO3SC_3H_7NO_3S, with a molecular weight of approximately 137.16 g/mol . This compound plays a significant role in various biochemical processes, particularly those related to oxidative stress and redox reactions.

Involving cysteine. One common method involves the oxidation of cysteine using hydrogen peroxide or other oxidizing agents under controlled conditions. While specific industrial production methods for S-Hydroxycysteine are not extensively documented, large-scale oxidation processes similar to laboratory settings are typically employed to ensure high yield and purity of the compound .

S-Hydroxycysteine exerts its biological effects primarily through interactions with various proteins and enzymes. It is known to target proteins such as subtilisin BPN', glutathione S-transferase A1, glutathione S-transferase P, myelin P2 protein, and complement C3 . This compound is studied for its potential therapeutic effects, including antioxidant properties and its role in modulating enzyme activity. Additionally, it has been investigated as a potential biomarker for oxidative stress due to its involvement in cellular redox reactions .

S-Hydroxycysteine has a wide range of applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology: Studied for its role in cellular redox reactions and potential as a biomarker for oxidative stress.
  • Medicine: Investigated for its therapeutic effects, including antioxidant properties and modulation of enzyme activity.
  • Industry: Utilized in pharmaceutical production and as an intermediate in synthesizing other biologically active compounds .

Research has shown that S-Hydroxycysteine can interact with various proteins, influencing their function through redox modifications. These interactions are crucial in understanding how cellular signaling pathways are regulated under oxidative stress conditions. The compound's ability to form sulfenic acids plays a pivotal role in these processes, affecting protein functions related to cellular responses to oxidative damage .

Similar Compounds

CompoundDescription
CysteineThe parent compound lacking the hydroxyl group.
Cysteine Sulfinic AcidAn oxidized form of cysteine with a sulfinic acid group.
Cysteine Sulfonic AcidA further oxidized form with a sulfonic acid group.

Uniqueness

S-Hydroxycysteine is unique due to the presence of the hydroxyl group on the sulfur atom, which imparts distinct chemical properties and reactivity compared to its analogs. This modification allows it to participate in specific redox reactions and interact with a unique set of molecular targets that are not accessible to cysteine or its oxidized forms .

Enzymatic Oxidation Mechanisms in Cysteine Metabolism

Cysteine’s oxidation to S-hydroxycysteine and related derivatives is primarily mediated by enzymatic systems that respond to oxidative stress. Cysteine dioxygenase (CDO), a non-heme iron enzyme, catalyzes the conversion of L-cysteine to cysteine sulfinic acid, a precursor in taurine and sulfate biosynthesis. This reaction involves the activation of molecular oxygen, where CDO binds both cysteine and O$$_2$$ at its active site, facilitating the insertion of two oxygen atoms into the thiol group. The resulting cysteine sulfinic acid can undergo further metabolism via decarboxylation or transamination, linking S-hydroxycysteine derivatives to broader sulfur amino acid catabolism.

Reactive oxygen species (ROS) also drive cysteine oxidation, particularly through the formation of sulfenic acid intermediates. Under oxidative conditions, cysteine thiolates (deprotonated thiol groups) react with H$$2$$O$$2$$ or alkyl hydroperoxides to generate sulfenic acids (Cys-SOH). For instance, peroxiredoxins, a family of peroxidases, utilize cysteine residues to reduce peroxides, transiently forming sulfenic acids during their catalytic cycle. These intermediates are stabilized by hydrogen bonding within protein microenvironments, preventing overoxidation to sulfinic (Cys-SO$$2$$H) or sulfonic (Cys-SO$$3$$H) acids.

Key Enzymes in Cysteine Oxidation

EnzymeFunctionProduct
Cysteine dioxygenaseConverts cysteine to cysteine sulfinic acidCysteine sulfinic acid
PeroxiredoxinsReduce peroxides via sulfenic acid intermediatesSulfenic acid (Cys-SOH)
SulfiredoxinReduces sulfinic acid back to sulfenic acidReverses overoxidation

Chemical Synthesis Strategies for S-Hydroxycysteine Derivatives

Chemical synthesis of S-hydroxycysteine derivatives often mirrors enzymatic pathways but faces challenges in controlling oxidation states. Direct oxidation of cysteine using hydrogen peroxide (H$$2$$O$$2$$) or iodate derivatives yields sulfenic acids, though these reactions require careful pH modulation to avoid overoxidation. For example, treatment of cysteine with stoichiometric H$$2$$O$$2$$ at neutral pH generates sulfenic acid, which can be trapped using dimedone or other nucleophiles. However, excess oxidants or prolonged reaction times lead to irreversible sulfinic or sulfonic acid formation, necessitating precise stoichiometric control.

Alternative strategies employ organocatalytic methods or metal complexes to mimic enzymatic specificity. While these approaches remain experimental, recent advances in biomimetic chemistry show promise in stabilizing sulfenic acid intermediates through hydrophobic environments or intramolecular hydrogen bonding. For instance, synthetic peptides engineered with adjacent basic residues enhance sulfenic acid stability by deprotonating the thiol group and facilitating controlled oxidation.

Post-Translational Modifications Involving Sulfenic Acid Intermediates

Sulfenic acid formation serves as a regulatory post-translational modification (PTM) in proteins such as APE1, a multifunctional enzyme involved in DNA repair and transcriptional regulation. During oxidative stress, specific cysteine residues in APE1 (e.g., Cys-65, Cys-93) undergo oxidation to sulfenic acids, altering its substrate affinity. This modification reduces APE1’s endonuclease activity while enhancing its binding to G-quadruplex DNA structures, shifting its role from base excision repair to transcriptional modulation.

The reversibility of sulfenic acid modifications is critical for redox signaling. Sulfiredoxin, a conserved oxidoreductase, reduces cysteine sulfinic acid back to sulfenic acid in peroxiredoxins using ATP hydrolysis. The reaction mechanism involves a phosphorylated intermediate, where sulfiredoxin’s catalytic cysteine (Cys-99) attacks the γ-phosphate of ATP, forming a thiophosphate bond that facilitates sulfinic acid reduction. This ATP-dependent process ensures that peroxiredoxins regain their peroxidase activity, restoring cellular antioxidant defenses.

Regulatory Roles of Sulfenic Acid in Proteins

  • APE1: Sulfenic acid formation at Cys-65/Cys-93 enhances DNA binding affinity, linking oxidative stress to transcriptional regulation.
  • GAPDH: Oxidation to sulfenic acid reversibly inhibits glycolytic activity, redirecting the enzyme to apoptotic signaling under severe oxidative stress.
  • Peroxiredoxins: Cyclic sulfenic acid formation enables peroxide scavenging, while sulfiredoxin-mediated reduction maintains enzyme recyclability.

Classical methodologies for sulfenic acid detection rely on nucleophilic or electrophilic probes that form stable adducts with the sulfenic acid moiety. These tools have been foundational in mapping redox-sensitive cysteine residues.

Dimedone and 1,3-Dicarbonyl Derivatives

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) and its derivatives remain the gold standard for sulfenic acid detection. These probes react selectively with sulfenic acids via nucleophilic addition to form thioether adducts [1] [5]. The reaction proceeds through a mechanism where the enolate form of dimedone attacks the electrophilic sulfur atom in sulfenic acids, yielding a stable covalent bond [5]. However, the slow reaction kinetics (second-order rate constants ≤10 M⁻¹s⁻¹) limit its utility in systems with competing thiols like glutathione (GSH), which reacts 10–100 times faster with sulfenic acids [1]. Despite this, dimedone’s specificity for sulfenic acids over other oxidized sulfur species (e.g., sulfinic or sulfonic acids) has been validated through nuclear magnetic resonance (NMR) and mass spectrometry (MS) [5].

5-Thio-2-Nitrobenzoic Acid (TNB) Assay

The TNB assay exploits the stoichiometric reaction between sulfenic acids and the thiolate anion of TNB, generating a mixed disulfide and releasing the yellow-colored 5-mercapto-2-nitrobenzoic acid (TNB²⁻). The decrease in absorbance at 412 nm correlates directly with sulfenic acid concentration [2]. This method has been applied to quantify sulfenic acids in purified proteins like NADH peroxidase and AhpC, with detection limits as low as 1 µM [2]. A key advantage is the ability to reverse the reaction using dithiothreitol (DTT), enabling sequential analyses of the same sample [2].

7-Chloro-2-Nitrobenzo-2-Oxa-1,3-Diazole (NBD Chloride)

NBD chloride reacts with both thiols and sulfenic acids, forming spectrally distinct adducts. Thiol adducts exhibit absorbance maxima at ~420 nm and fluorescence, whereas sulfenic acid adducts absorb at ~347 nm and lack fluorescence [2]. This property allowed researchers to distinguish sulfenic acids in bacterial AhpC mutants, with MS confirming a 16 Da mass difference between the adducts [2]. However, cross-reactivity with amines and tyrosines at alkaline pH limits its use in complex mixtures [2].

Table 1: Comparison of Classical Sulfenic Acid Probes

ProbeReaction Rate (M⁻¹s⁻¹)SpecificityDetection MethodKey Applications
Dimedone≤10Sulfenic acidsMS, FluorescenceSerum albumin, AhpC [1] [5]
TNB10²–10³Sulfenic acidsAbsorbance (412 nm)NADH peroxidase [2]
NBD Chloride10¹–10²Thiols/Sulfenic acidsAbsorbance/FluorescenceAhpC mutants [2]

Modern Mass Spectrometry-Based Profiling Techniques

Advances in mass spectrometry have revolutionized sulfenic acid detection, enabling site-specific identification and quantification in complex biological systems.

Electrospray Ionization-Time of Flight (ESI-TOF)

ESI-TOF has been employed to characterize dimedone-sulfenic acid adducts in proteins like human serum albumin. By comparing the mass shifts (+138 Da for dimedone adducts), researchers confirmed sulfenic acid formation in oxidized samples [5]. High-resolution instruments (e.g., Orbitrap) now achieve sub-ppm mass accuracy, resolving isotopic patterns to distinguish adducts from background noise [2].

Strained Cycloalkynes as Bioorthogonal Probes

Bicyclo[6.1.0]nonyne (BCN) derivatives react with sulfenic acids via strain-promoted cycloaddition, forming stable alkenyl sulfoxides detectable by MS [4]. Unlike dimedone, BCN reacts at rates exceeding 100 M⁻¹s⁻¹, enabling efficient trapping in live cells [4]. Biotinylated BCN probes facilitate affinity enrichment, allowing sulfenic acid-containing proteins to be isolated and identified by liquid chromatography-tandem MS (LC-MS/MS) [4].

Quantitative Proteomics

Isobaric tagging reagents (e.g., TMT or iTRAQ) enable multiplexed quantification of sulfenic acid sites across experimental conditions. For example, a recent study quantified >200 sulfenylated peptides in H₂O₂-treated human endothelial cells, revealing redox-sensitive nodes in NF-κB signaling [4].

Arsenite-Dependent Reduction and Biotinylation Approaches

Arsenite-based methods leverage the selective reduction of sulfenic acids to thiols, enabling subsequent labeling with biotinylated reagents for detection.

Arsenite Reduction Mechanism

Sodium arsenite (NaAsO₂) reduces sulfenic acids to thiols under mild acidic conditions (pH 5–6), avoiding over-reduction to sulfinic acids [2]. This selectivity arises from arsenite’s preference for reacting with the sulfenate anion (-SO⁻), which is protonated at lower pH [2].

Biotin-HPDP Labeling

Following arsenite reduction, newly formed thiols are labeled with N-(6-(biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide (biotin-HPDP). This thiol-reactive reagent introduces a biotin tag, enabling streptavidin-based enrichment and MS analysis [2]. Applied to oxidized AhpC, this method confirmed the presence of sulfenic acids at Cys46 and Cys165 [2].

Limitations and Optimization

Arsenite’s toxicity necessitates careful handling, and its inability to reduce stabilized sulfenamides (e.g., in protein kinases) limits applicability [2]. Optimizing reaction pH and arsenite concentration (1–5 mM) minimizes nonspecific reactions with disulfides [2].

Table 2: Key Steps in Arsenite-Biotin Workflow

StepReagents/ConditionsOutcome
Sulfenic Acid Reduction2 mM NaAsO₂, pH 5.5, 30°CConverts -SOH to -SH
Thiol BlockingN-Ethylmaleimide (NEM)Blocks pre-existing thiols
BiotinylationBiotin-HPDP, 25°C, 1 hLabels nascent thiols
EnrichmentStreptavidin BeadsIsolates biotinylated proteins

XLogP3

-3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

137.01466426 g/mol

Monoisotopic Mass

137.01466426 g/mol

Heavy Atom Count

8

UNII

FB8KIA847T

Sequence

X

Other CAS

73243-12-6

Wikipedia

S-Oxy Cysteine
S-oxy-L-cysteine
Cysteinesulfenic acid

Dates

Modify: 2024-02-18

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